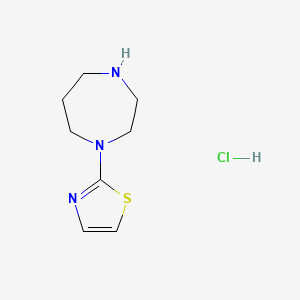

2-(1,4-Diazepan-1-yl)thiazole hydrochloride

Description

2-(1,4-Diazepan-1-yl)thiazole hydrochloride (CAS: 1420983-29-4) is a heterocyclic compound featuring a thiazole core fused to a 1,4-diazepane ring. The molecular weight of the compound is 219.73 g/mol, and it is commercially available in quantities ranging from 100 mg to 10 g . The thiazole moiety is a five-membered aromatic ring containing nitrogen and sulfur, while the 1,4-diazepane component is a seven-membered saturated ring with two nitrogen atoms. This structure confers unique physicochemical properties, making it a candidate for pharmacological and chemical research.

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.ClH/c1-2-9-3-6-11(5-1)8-10-4-7-12-8;/h4,7,9H,1-3,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBBHYFVWHMYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,4-Diazepan-1-yl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with diazepane under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure the purity and consistency of the compound .

Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)thiazole hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The diazepane moiety may contribute to the compound’s ability to cross biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the heterocyclic core, substituents, or additional functional groups. Key examples include:

| Compound Name | CAS Number | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2-(1,4-Diazepan-1-yl)thiazole hydrochloride | 1420983-29-4 | 219.73 | Thiazole + 1,4-diazepane (no substituents) |

| 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole | 956317-35-4 | 304.24 | Benzothiazole core + chloro substituent |

| 2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine | 1172477-71-2 | 246.34 | Thiazolo-pyridine fused system |

Key Observations :

Physicochemical and Commercial Profiles

- Solubility : The hydrochloride salt form of 2-(1,4-diazepan-1-yl)thiazole enhances water solubility compared to neutral analogs.

- Commercial Availability : The compound is priced at €374.00/g (1g scale), reflecting its niche research application . In contrast, simpler analogs like 2-(1,4-diazepan-1-yl)acetamide are available at lower costs (e.g., €114.00/100mg) .

Biological Activity

2-(1,4-Diazepan-1-yl)thiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological activity.

Chemical Structure and Properties

The compound consists of a thiazole ring fused with a diazepane moiety, which contributes to its unique biological activity. The molecular formula is CHClNS, with a molecular weight of approximately 233.75 g/mol. The structural characteristics allow for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. The thiazole ring can engage in electrophilic interactions, while the diazepane structure facilitates penetration through biological membranes. This dual functionality may enhance its efficacy in modulating central nervous system (CNS) pathways and other biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 64 µg/mL |

| Candida albicans | 15 | 128 µg/mL |

CNS Activity

The compound has been investigated for its potential anxiolytic and antidepressant properties. Binding affinity studies suggest that it may interact with serotonin receptors (5HT) and gamma-aminobutyric acid (GABA) pathways, similar to established anxiolytics.

| Compound | Binding Affinity (Ki ± SEM) |

|---|---|

| This compound | 150 ± 10 nM |

| Diazepam | 50 ± 5 nM |

| Buspirone | 120 ± 15 nM |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi. The compound was particularly effective against resistant strains of Staphylococcus aureus.

CNS Activity Evaluation

In a behavioral study involving animal models, the compound demonstrated significant anxiolytic effects compared to control groups. Doses ranging from 10 mg/kg to 50 mg/kg were administered, showing a dose-dependent response in reducing anxiety-like behaviors measured through the elevated plus maze test.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.